molecular formula C8H11F3O3 B12868204 ethyl (E)-3-ethoxy-2-(trifluoromethyl)prop-2-enoate

ethyl (E)-3-ethoxy-2-(trifluoromethyl)prop-2-enoate

Cat. No.: B12868204
M. Wt: 212.17 g/mol
InChI Key: BPZQUFGPEBXAPL-AATRIKPKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-Ethoxy-2-(trifluoromethyl)acrylate typically involves the esterification of 3-ethoxy-2-(trifluoromethyl)acrylic acid with ethanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of Ethyl 3-Ethoxy-2-(trifluoromethyl)acrylate may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalysts and optimized reaction conditions can further improve the yield and reduce the production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-Ethoxy-2-(trifluoromethyl)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 3-Ethoxy-2-(trifluoromethyl)acrylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Ethyl 3-Ethoxy-2-(trifluoromethyl)acrylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The acrylate moiety can undergo Michael addition reactions, forming covalent bonds with nucleophilic sites in target molecules .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-Ethoxyacrylate: Similar in structure but lacks the trifluoromethyl group.

    Methyl 3-Ethoxy-2-(trifluoromethyl)acrylate: Similar but with a methyl ester instead of an ethyl ester.

    Ethyl 2-(trifluoromethyl)acrylate: Similar but lacks the ethoxy group.

Uniqueness

Ethyl 3-Ethoxy-2-(trifluoromethyl)acrylate is unique due to the presence of both the ethoxy and trifluoromethyl groups, which confer distinct chemical properties and reactivity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable in various applications .

Properties

Molecular Formula

C8H11F3O3

Molecular Weight

212.17 g/mol

IUPAC Name

ethyl (E)-3-ethoxy-2-(trifluoromethyl)prop-2-enoate

InChI

InChI=1S/C8H11F3O3/c1-3-13-5-6(8(9,10)11)7(12)14-4-2/h5H,3-4H2,1-2H3/b6-5+

InChI Key

BPZQUFGPEBXAPL-AATRIKPKSA-N

Isomeric SMILES

CCO/C=C(\C(=O)OCC)/C(F)(F)F

Canonical SMILES

CCOC=C(C(=O)OCC)C(F)(F)F

Origin of Product

United States

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